4-Aminothiophene-3-carbonitrile hydrochloride

Description

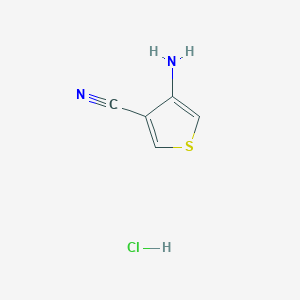

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-aminothiophene-3-carbonitrile;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2S.ClH/c6-1-4-2-8-3-5(4)7;/h2-3H,7H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVSZWTZPMUCLKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CS1)N)C#N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation of 4 Aminothiophene 3 Carbonitrile Hydrochloride and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is used to identify the number and type of hydrogen atoms. For derivatives of 2-aminothiophene-3-carbonitrile (B183302), the key signals are those from the amino group (-NH₂) and the protons on the thiophene (B33073) ring. In the spectrum of a related derivative, 2-amino-4-(4-methoxyphenyl)thiophene-3-carbonitrile, the amino protons appear as a signal at approximately δ 4.85 ppm. The lone proton at position 5 of the thiophene ring gives rise to a characteristic signal at δ 6.27 ppm. The exact chemical shifts for the parent compound would be influenced by the solvent and the protonation state of the amino group in the hydrochloride salt, but are expected in similar regions.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the different carbon environments in the molecule. For aminothiophene derivatives, distinct signals are expected for the five carbons of the substituted thiophene ring and the carbon of the nitrile group. The carbon atoms of the thiophene ring typically resonate in the aromatic region (δ 100-150 ppm). The nitrile carbon is characteristically found further downfield, often in the range of δ 115-120 ppm. The specific assignments require more advanced NMR techniques.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for the 2-Aminothiophene-3-carbonitrile Scaffold

| Atom | Nucleus | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| H on -NH₂ | ¹H | ~5.0 - 7.0 | Broad signal, position is solvent and concentration dependent. Value based on derivatives. |

| H-5 | ¹H | ~6.0 - 7.5 | Chemical shift is influenced by substituents at position 4. |

| H-4 | ¹H | ~6.0 - 7.5 | Chemical shift is influenced by substituents at position 5. |

| C-2 | ¹³C | ~155 - 165 | Carbon bearing the amino group. |

| C-3 | ¹³C | ~90 - 100 | Carbon bearing the nitrile group. |

| C-4 | ¹³C | ~120 - 135 | |

| C-5 | ¹³C | ~120 - 135 |

Note: The chemical shift ranges are estimates based on data from various derivatives and general principles of NMR spectroscopy.

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For a substituted 2-aminothiophene-3-carbonitrile, a COSY spectrum would show a cross-peak between the protons at positions 4 and 5 of the thiophene ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the direct assignment of carbon signals for C-4 and C-5 based on the previously assigned proton signals.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of 2-aminothiophene-3-carbonitrile and its derivatives is dominated by absorptions from the amino (-NH₂) and nitrile (-C≡N) groups. The N-H stretching vibrations of the primary amine typically appear as two distinct bands in the region of 3300-3500 cm⁻¹. The stretching vibration of the conjugated nitrile group gives rise to a sharp, intense absorption band around 2200-2220 cm⁻¹. Other characteristic bands include C-H stretching of the thiophene ring above 3000 cm⁻¹ and various C=C and C-S ring stretching vibrations in the fingerprint region (1600-600 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C=C stretching modes of the thiophene ring are often strong and sharp in the Raman spectrum, appearing in the 1300-1550 cm⁻¹ region. The symmetric stretching of the nitrile group is also Raman active. As a non-destructive technique, it is highly useful for analyzing solid samples.

Table 2: Characteristic Vibrational Frequencies for 2-Aminothiophene-3-carbonitrile Derivatives

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

|---|---|---|---|

| Amine (-NH₂) | N-H Stretch | 3300 - 3500 (two bands) | Weak |

| Nitrile (-C≡N) | C≡N Stretch | 2200 - 2220 | Strong |

| Thiophene Ring | C-H Stretch | 3000 - 3120 | Moderate |

| Thiophene Ring | C=C Stretch | 1500 - 1600 | Strong |

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Mass Determination

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. This allows for the calculation of a unique molecular formula.

For the free base, 2-aminothiophene-3-carbonitrile (C₅H₄N₂S), the theoretical exact mass can be calculated. The protonated molecule, [M+H]⁺, would be the ion observed in positive-ion mode electrospray ionization (ESI). Experimental HRMS data for a derivative, 2-amino-5,6-dihydro-4H-cyclopenta[b]-thiophene-3-carbonitrile, confirms the utility of this technique, showing an observed m/z that matches the calculated value to within a few parts per million (ppm), unequivocally confirming its elemental formula.

Table 3: Accurate Mass Data for 2-Aminothiophene-3-carbonitrile and a Derivative

| Compound | Formula | Ion | Calculated m/z | Found m/z | Reference |

|---|---|---|---|---|---|

| 2-Aminothiophene-3-carbonitrile | C₅H₄N₂S | [M+H]⁺ | 125.0195 | - | Theoretical |

X-ray Diffraction Crystallography for Solid-State Structural Analysis

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the crystal structure for 2-Aminothiophene-3-carbonitrile hydrochloride itself is not detailed in the provided sources, extensive crystallographic data exists for its derivatives.

For example, the crystal structure of (2-amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)(phenyl)methanone has been determined. It crystallizes in the orthorhombic space group Pna2₁ and reveals key details about its molecular conformation and hydrogen bonding patterns. Similarly, the structure of (2-amino-5-ethylthiophen-3-yl)(2-chlorophenyl)methanone (B116843) has been solved in the monoclinic P2₁/c space group. This data is fundamental for understanding structure-property relationships and for computational modeling studies.

Table 4: Crystallographic Data for Selected 2-Aminothiophene Derivatives

| Compound | (2-Amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)(phenyl)methanone | (2-amino-5-ethylthiophen-3-yl)(2-chlorophenyl)methanone |

|---|---|---|

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | Pna2₁ | P2₁/c |

| a (Å) | 9.2080(4) | 10.6092(8) |

| b (Å) | 14.0485(7) | 10.8355(8) |

| c (Å) | 10.3826(6) | 11.1346(9) |

| **β (°) ** | 90 | 98.643(6) |

| **Volume (ų) ** | 1342.33(12) | 1264.44(17) |

| Z | 4 | 4 |

Computational and Theoretical Studies on 4 Aminothiophene 3 Carbonitrile Hydrochloride

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

DFT calculations are a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. These studies on 4-Aminothiophene-3-carbonitrile (B3190085) hydrochloride typically employ hybrid functionals, such as B3LYP, in conjunction with a suitable basis set like 6-311++G(d,p), to provide reliable predictions of molecular geometries, orbital energies, and charge distributions. researchgate.netuj.ac.za

The first step in any computational analysis is the optimization of the molecular geometry to find the lowest energy conformation of the molecule. For 4-Aminothiophene-3-carbonitrile hydrochloride, this involves determining the bond lengths, bond angles, and dihedral angles that correspond to a stable structure. The process is performed by calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. The resulting optimized geometry provides a realistic representation of the molecule's three-dimensional shape.

Table 1: Representative Optimized Geometrical Parameters for an Aminothiophene-Carbonitrile Core Structure

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C=C | 1.37 - 1.42 | C-S-C | 92.0 - 93.0 |

| C-S | 1.70 - 1.78 | C-C-S | 110.0 - 112.0 |

| C-C | 1.40 - 1.45 | C-C-C | 115.0 - 117.0 |

| C-NH2 | 1.35 - 1.38 | H-N-H | 115.0 - 120.0 |

| C-CN | 1.42 - 1.45 | C-C-CN | 175.0 - 179.0 |

Note: The values in this table are illustrative and based on typical data for similar aminothiophene derivatives. The actual values for this compound would require specific calculations.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. wikipedia.orglibretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO reflects its ability to accept electrons (electrophilicity). taylorandfrancis.com

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. youtube.com Conversely, a small gap indicates that the molecule is more likely to be reactive. taylorandfrancis.com For aminothiophene derivatives, the HOMO is typically localized over the thiophene (B33073) ring and the amino group, while the LUMO is often distributed across the carbonitrile group and the thiophene ring.

Table 2: Hypothetical Frontier Molecular Orbital Energies and Properties for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -1.5 to -2.5 |

Note: These values are estimations based on published data for structurally related compounds and serve to illustrate the expected range for FMO analysis.

The distribution of electron density within a molecule is fundamental to its interactions with other molecules. Methods such as Mulliken population analysis, Natural Bond Orbital (NBO) analysis, and Atomic Dipole Moment Corrected Hirshfeld (ADCH) population methods are used to determine the partial charges on each atom. researchgate.net This information helps to identify the nucleophilic and electrophilic sites within the molecule.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. The MEP is plotted onto the electron density surface of the molecule, with different colors indicating regions of varying electrostatic potential. Red regions signify areas of high electron density (negative potential), which are prone to electrophilic attack, while blue regions indicate areas of low electron density (positive potential), which are susceptible to nucleophilic attack. For this compound, the amino group and the nitrogen of the nitrile group are expected to be electron-rich regions, while the hydrogen atoms of the ammonium (B1175870) group would be electron-deficient.

Reaction Mechanism Elucidation using Computational Methods

Computational methods are extensively used to elucidate the mechanisms of chemical reactions, providing detailed information about the transition states and intermediates that are often difficult to study experimentally. nih.gov

By mapping the potential energy surface of a reaction, computational chemists can identify the transition state (TS), which is the highest energy point along the reaction coordinate. The structure of the TS provides crucial information about the geometry of the reacting species at the point of maximum energy. The energy difference between the reactants and the transition state is the activation energy (energy barrier), which determines the rate of the reaction. A lower activation energy corresponds to a faster reaction. For reactions involving aminothiophene derivatives, such as cyclization or substitution reactions, DFT calculations can be used to model the reaction pathway and compute the associated energy barriers. nih.govacs.org

Table 3: Illustrative Energy Barriers for a Hypothetical Reaction Involving an Aminothiophene Derivative

| Reaction Step | Activation Energy (kJ/mol) |

|---|---|

| Nucleophilic Attack | 45 - 60 |

| Ring Closure | 60 - 80 |

Note: This table presents plausible activation energy ranges for elementary reaction steps, based on data from related systems, to demonstrate the type of information obtained from these studies. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of this compound are crucial for understanding its chemical reactivity and potential interactions. Computational methods such as conformational analysis and molecular dynamics (MD) simulations are employed to explore these aspects.

Conformational Analysis:

Conformational analysis of this compound involves identifying the most stable arrangements of its atoms in three-dimensional space. This is typically achieved using quantum chemical calculations, with Density Functional Theory (DFT) being a widely used method. For similar aminothiophene derivatives, DFT calculations have been successfully employed to determine stable conformations acs.orgnih.gov.

The process begins with the construction of an initial 3D model of the molecule. This model is then subjected to geometry optimization, where the energy of the molecule is minimized by adjusting the bond lengths, bond angles, and dihedral angles. The protonation of the amino group in the hydrochloride salt introduces a positive charge, which influences the electron distribution and, consequently, the preferred geometry of the molecule. The interaction between the aminothiophene cation and the chloride anion is also a key factor in determining the most stable conformations.

A systematic search for different conformers is often performed by rotating key single bonds, such as the C-N bond of the amino group. For each resulting structure, a geometry optimization and energy calculation are performed. The conformers with the lowest energies are considered the most stable and likely to be populated at room temperature. The relative energies of different conformers can provide information about the flexibility of the molecule. For instance, a study on trans-2-Amino-4-aryl-5-benzoyl-4,5-dihydrothiophene-3-carbonitriles found that the energy difference between the most stable conformations of its isomers was extremely small (less than 1.5 kJ/mol) acs.orgnih.gov.

Molecular Dynamics Simulations:

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of this compound over time. In an MD simulation, the atoms of the molecule are treated as classical particles, and their motions are governed by Newton's laws of motion. The forces between the atoms are calculated using a force field, which is a set of parameters that describe the potential energy of the system as a function of the atomic coordinates.

An MD simulation of this compound would typically be performed in a simulated solvent environment, such as water, to mimic realistic conditions. The simulation would track the positions and velocities of all atoms in the system over a period of time, typically nanoseconds to microseconds.

From the simulation trajectory, various properties can be analyzed, including:

Conformational changes: The simulation can reveal how the molecule transitions between different stable conformations.

Solvent interactions: The interactions between the molecule and the surrounding solvent molecules can be studied, providing insights into its solubility and solvation shell structure.

Vibrational motions: The simulation can capture the vibrational motions of the atoms, which can be related to experimental spectroscopic data.

Spectroscopic Property Prediction (NMR, IR, UV-Vis) through Computational Models

Computational models are extensively used to predict the spectroscopic properties of molecules, which can aid in the interpretation of experimental spectra and the confirmation of molecular structures.

NMR Spectroscopy:

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. Computational methods, particularly DFT, can be used to predict the ¹H and ¹³C NMR chemical shifts of this compound. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose within the DFT framework researchgate.netuj.ac.za.

The calculation is typically performed on the optimized geometry of the molecule. The predicted chemical shifts are often referenced to a standard compound, such as tetramethylsilane (B1202638) (TMS). It is important to note that the accuracy of the predicted chemical shifts can be influenced by the choice of the DFT functional, the basis set, and the treatment of solvent effects. For aminothiophene derivatives, comparing theoretical and experimental NMR data has shown good agreement researchgate.netajrconline.org.

Below is an illustrative table of predicted ¹H and ¹³C NMR chemical shifts for the core structure of 4-Aminothiophene, based on typical values for similar compounds.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H2 | 6.5 - 7.5 | - |

| H5 | 6.0 - 7.0 | - |

| NH₂ | 5.0 - 6.0 | - |

| C2 | - | 110 - 120 |

| C3 | - | 120 - 130 |

| C4 | - | 140 - 150 |

| C5 | - | 115 - 125 |

| CN | - | 115 - 120 |

IR Spectroscopy:

Infrared (IR) spectroscopy provides information about the vibrational modes of a molecule. DFT calculations can be used to predict the IR spectrum of this compound by calculating the vibrational frequencies and their corresponding intensities researchgate.netajrconline.org. The calculated frequencies are often scaled by an empirical factor to account for the approximations in the theoretical model and to improve the agreement with experimental data.

The predicted IR spectrum can be used to assign the vibrational modes observed in an experimental spectrum. For this compound, key vibrational modes would include the N-H stretching of the amino group, the C≡N stretching of the nitrile group, and various C-C and C-S stretching and bending modes of the thiophene ring. For related aminothiophene derivatives, DFT calculations have been shown to reproduce the experimental IR spectra with good accuracy researchgate.net.

An illustrative table of predicted IR frequencies for key functional groups is provided below.

| Functional Group | Predicted Vibrational Frequency (cm⁻¹) |

| N-H Stretch (Amino Group) | 3300 - 3500 |

| C≡N Stretch (Nitrile Group) | 2200 - 2260 |

| C=C Stretch (Thiophene Ring) | 1500 - 1600 |

| C-N Stretch | 1250 - 1350 |

| C-S Stretch | 600 - 800 |

UV-Vis Spectroscopy:

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions in a molecule. Time-Dependent Density Functional Theory (TD-DFT) is the most common computational method for predicting the UV-Vis absorption spectra of molecules nih.gov. TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands.

The calculations are performed on the optimized ground-state geometry of the molecule. The predicted λmax values are sensitive to the choice of the DFT functional and the inclusion of solvent effects. For this compound, the UV-Vis spectrum is expected to show absorptions corresponding to π→π* transitions within the aromatic thiophene ring and the conjugated system.

Applications of 4 Aminothiophene 3 Carbonitrile Hydrochloride in Advanced Organic Synthesis and Materials Chemistry

Building Block for Complex Heterocyclic Architectures

The inherent reactivity of the aminothiophene carbonitrile core makes it an exemplary building block for constructing more complex, fused heterocyclic structures. The adjacent amino and nitrile functionalities act as versatile handles for cyclization reactions, enabling the synthesis of a multitude of ring systems.

Precursor in the Synthesis of Diverse Heterocyclic Ring Systems

4-Aminothiophene-3-carbonitrile (B3190085) hydrochloride is a highly valued precursor for synthesizing a variety of fused heterocyclic compounds, most notably thieno[2,3-d]pyrimidines. scielo.brnih.govijacskros.commdpi.comrsc.org The ortho-positioning of the amine and nitrile groups allows for facile annulation reactions, where these two groups participate in the formation of a new ring fused to the thiophene (B33073) core.

The general synthetic strategy involves the reaction of the aminothiophene scaffold with various reagents containing two electrophilic centers, which react with the nucleophilic amine and the activated nitrile group. For instance, reaction with carboxylic acid derivatives, orthoesters, or formamide (B127407) can lead to the formation of the pyrimidine (B1678525) ring. mdpi.com This methodology provides a direct route to substituted thieno[2,3-d]pyrimidin-4-ones, which are themselves important structures in medicinal chemistry. ijacskros.commdpi.com Further chemical transformations, such as chlorination followed by nucleophilic substitution, allow for the introduction of a wide range of substituents onto the pyrimidine ring, yielding diverse libraries of compounds. nih.gov

The reactivity of this scaffold is not limited to pyrimidine formation; it can be used to construct other fused systems, making it a cornerstone in the synthesis of polycyclic hybrid molecules. nih.gov

| Reactant/Reagent | Resulting Heterocyclic System | Reference |

|---|---|---|

| Acetic Acid / Triethyl Orthoformate | Thieno[2,3-d]pyrimidine | scielo.brmdpi.com |

| Urea | Thieno[2,3-d]pyrimidine-2,4-diol | ijacskros.com |

| Phosphoryl Chloride (on oxo-derivatives) | Chlorinated Thieno[2,3-d]pyrimidines | nih.gov |

| Various Amines (on chloro-derivatives) | Substituted Aminothieno[2,3-d]pyrimidines | nih.gov |

| N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) followed by anilines | N-Aryl-thieno[2,3-d]pyrimidin-4-amines | scielo.br |

Scaffold for Combinatorial Library Synthesis in Chemical Research

The 2-aminothiophene structure is recognized as a "privileged scaffold" in medicinal and combinatorial chemistry. researchgate.netnih.govresearchgate.net This term refers to molecular frameworks that are capable of binding to multiple biological targets by presenting various functional groups in a defined spatial arrangement. The aminothiophene carbonitrile core is an ideal starting point for creating large collections of related molecules, known as combinatorial libraries. acs.orgrsc.org

The synthesis of these libraries is facilitated by the multiple reactive sites on the molecule. Diverse substituents can be introduced through several key reactions:

Gewald Reaction: The initial synthesis of the aminothiophene core itself can be a multicomponent reaction, allowing for variation in the starting materials to produce a range of substituted thiophenes. acs.org

N-Functionalization: The amino group can be acylated, alkylated, or used in multicomponent reactions like the Petasis or Ugi reactions to append a wide variety of side chains. acs.org

Ring Annulation: As described previously, the amino and nitrile groups can be used to build fused rings, with diversity elements incorporated from the cyclization partner. rsc.org

Aromatic Substitution: The thiophene ring itself can undergo electrophilic substitution, allowing for further functionalization.

By systematically varying the reactants at each of these stages, chemists can rapidly generate hundreds or thousands of distinct compounds. rsc.org These libraries are then screened in high-throughput assays to identify "hits" with desired biological or material properties, accelerating the discovery process for new drugs and functional materials. researchgate.net

Chemical Precursor in the Development of Functional Organic Materials

Beyond its use in discrete molecule synthesis, 4-aminothiophene-3-carbonitrile hydrochloride is a valuable precursor for creating functional organic materials, particularly those with interesting electronic and optical properties.

Monomers for Conjugated Polymer Synthesis with Controlled Electronic Properties

Thiophene and its derivatives are fundamental building blocks for conjugated polymers, which are organic materials with alternating single and double bonds that can conduct electricity. bohrium.commdpi.com These materials are central to the field of organic electronics. nih.gov Aminothiophene derivatives can be incorporated as monomers into these polymer chains to precisely control their electronic properties. ubc.camdpi.com

The thiophene ring provides the essential π-conjugated backbone necessary for charge transport. researchgate.net The amino (-NH2) and nitrile (-CN) groups attached to this backbone play a critical role in tuning the polymer's electronic energy levels (HOMO and LUMO). mdpi.com

The amino group is electron-donating, which raises the energy of the Highest Occupied Molecular Orbital (HOMO).

The nitrile group is electron-withdrawing, which lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO).

By strategically incorporating monomers derived from aminothiophene carbonitrile into a polymer chain, often with other aromatic units, a "donor-acceptor" architecture is created. rsc.org This internal electronic structure reduces the energy band gap of the polymer, which is the energy difference between the HOMO and LUMO levels. researchgate.net A smaller band gap facilitates the movement of electrons, thereby allowing for fine-tuning of the polymer's conductivity and the color of light it absorbs and emits. ubc.canii.ac.jp

Components in Optoelectronic Material Design (Chemical Basis, not device performance)

The same chemical principles that allow for the tuning of conjugated polymers are also exploited in the design of smaller organic molecules for optoelectronic applications. alfa-chemistry.com Materials for devices like organic light-emitting diodes (OLEDs) and organic solar cells rely on molecules with specific energy levels and charge-transfer characteristics. mdpi.comrsc.org

The aminothiophene carbonitrile moiety is a classic example of an intramolecular charge-transfer (ICT) system. fonlo.orgnih.govrsc.org In such a system, the electron-donating amino group (Donor) and the electron-withdrawing nitrile group (Acceptor) are connected through the π-conjugated thiophene ring. mdpi.com Upon absorption of light, an electron is promoted from an orbital primarily located on the donor side of the molecule to an orbital on the acceptor side. fonlo.org

This photoinduced charge redistribution is fundamental to the function of many optoelectronic materials. nih.govmdpi.com The efficiency and energy of this ICT process can be precisely modulated by:

Altering the strength of the donor and acceptor groups.

Extending the length of the π-conjugated system connecting them.

Modifying the geometry and planarity of the molecule. fonlo.org

By leveraging these principles, molecules derived from 4-aminothiophene-3-carbonitrile can be designed to have specific absorption and emission wavelengths, as well as tailored energy levels (HOMO/LUMO) to match the requirements of other materials within an optoelectronic device. mdpi.com

| Component | Functional Group Example | Electronic Role | Effect on Molecular Orbitals | Reference |

|---|---|---|---|---|

| Donor | Amino (-NH₂) | Electron-donating | Raises HOMO energy level | mdpi.comresearchgate.net |

| Acceptor | Nitrile (-CN) | Electron-withdrawing | Lowers LUMO energy level | mdpi.comresearchgate.net |

| π-Bridge | Thiophene Ring | Conjugated system | Facilitates charge transfer from donor to acceptor | mdpi.comfonlo.org |

Role in Advanced Dye Chemistry and Chromophore Development

The aminothiophene ring is a well-established and highly effective chromophore, which is the part of a molecule responsible for its color. sapub.org Derivatives of 4-aminothiophene-3-carbonitrile are used as key components in the synthesis of high-performance azo dyes. researchgate.net Azo dyes, characterized by the -N=N- linkage, are one of the most important classes of commercial colorants. mdpi.com

In this context, the aminothiophene derivative typically acts as either the diazo component or the coupling component. google.com More commonly, it is used as a "coupler." researchgate.net The synthesis involves reacting a diazotized aromatic amine (the diazonium salt) with the electron-rich thiophene ring of the aminothiophene. The coupling reaction typically occurs at the C5 position, which is activated by the electron-donating amino group.

The resulting heterocyclic azo dyes often exhibit superior properties compared to their simpler benzene-based counterparts, including:

High Molar Extinction Coefficients: Leading to intense, vibrant colors.

Bathochromic Shifts: The inclusion of the thiophene ring often shifts the absorption maximum to longer wavelengths, enabling the creation of deep blues, violets, and even greens, which are traditionally difficult to achieve. researchgate.net

Good Fastness Properties: Dyes derived from this scaffold can show good stability to light and washing when applied to synthetic fibers like polyester. sapub.org

The color of the final dye can be finely tuned by modifying the substituents on both the aminothiophene coupler and the diazonium salt component. mdpi.com For example, adding strong electron-withdrawing groups (like nitro or cyano) to the thiophene ring can further deepen the color. researchgate.net This versatility makes the aminothiophene scaffold a cornerstone in the development of advanced dyes for textiles, printing, and other technological applications. sciforum.net

Synthesis of Novel Azo Dyes and Colorants

This compound is a valuable precursor in the synthesis of heterocyclic azo dyes, which are known for their bright and intense colors. The primary amino group on the thiophene ring serves as the basis for diazotization, a fundamental process in azo dye formation.

The synthesis is typically a two-step process:

Diazotization: The this compound is treated with a source of nitrous acid (HNO₂), commonly generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), at low temperatures (0–5 °C). This reaction converts the primary amino group (-NH₂) into a highly reactive diazonium salt (-N₂⁺Cl⁻). The low temperature is crucial to prevent the unstable diazonium salt from decomposing.

Azo Coupling: The resulting diazonium salt is an electrophile that readily reacts with an electron-rich coupling component. Common coupling partners include activated aromatic compounds such as phenols, anilines, and other heterocyclic systems. The coupling reaction forms a stable azo bridge (-N=N-) linking the thiophene ring to the coupling partner, creating the final chromophoric system of the dye molecule.

The versatility of this process allows for the creation of a wide array of dyes by simply varying the coupling component, leading to a broad spectrum of colors. Dyes derived from 2-aminothiophenes are noted for their excellent brightness. researchgate.net

| Coupling Component Class | Example Compound | General Resulting Color Range | Key Structural Feature |

|---|---|---|---|

| Phenols | Phenol, Naphthols | Yellow to Orange/Red | Electron-donating hydroxyl (-OH) group |

| Aromatic Amines | Aniline, N,N-Dimethylaniline | Orange to Red/Violet | Electron-donating amino (-NH₂) or substituted amino (-NR₂) group |

| Active Methylene Compounds | Ethyl acetoacetate | Yellow | Enolizable keto group |

| Heterocyclic Compounds | Pyrazolone derivatives | Bright Yellow to Red | Activated ring system |

Structure-Color Relationship Studies of Thiophene-Based Chromophores

The color of azo dyes derived from 4-aminothiophene-3-carbonitrile is intrinsically linked to their molecular structure. The field of structure-color relationship studies investigates how modifications to the chemical architecture of the dye affect its absorption of light and, consequently, its perceived color.

The thiophene ring itself is a key contributor to the dye's properties. As a heterocyclic component, it often imparts a high degree of brightness compared to azo dyes derived from simpler aniline-based structures. researchgate.net Several factors within the molecule influence its color:

Push-Pull System: The thiophene ring, substituted with an electron-withdrawing cyano group (-CN) and the electron-donating azo bridge (-N=N-), creates a conjugated "push-pull" system. This intramolecular charge transfer facilitates the absorption of light in the visible spectrum. The efficiency of this charge transfer dictates the wavelength of maximum absorption (λ_max).

Effect of Substituents: The electronic nature of substituents on the coupling partner significantly modulates the color. Electron-donating groups (e.g., -OH, -NH₂, -OCH₃) on the coupling partner can extend the conjugated system and intensify the push-pull effect, leading to a bathochromic shift (a shift to longer wavelengths), which deepens the color from yellow towards red and blue. Conversely, electron-withdrawing groups (e.g., -NO₂, -CN) can cause a hypsochromic shift (a shift to shorter wavelengths). Research has shown that substituents on the thiophene ring can result in these bathochromic shifts. researchgate.net

Conjugation Length: Extending the path of π-conjugation by using larger coupling components, such as naphthols instead of phenols, lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This results in the absorption of longer wavelengths of light, producing deeper colors.

| Substituent on Coupling Ring | Electronic Effect | Expected λ_max Shift | Resulting Color Trend |

|---|---|---|---|

| -OH (Hydroxyl) | Strongly Electron-Donating | Bathochromic (Red Shift) | Deeper color (e.g., Orange → Red) |

| -NH₂ (Amino) | Strongly Electron-Donating | Bathochromic (Red Shift) | Deeper color (e.g., Red → Violet) |

| -OCH₃ (Methoxy) | Electron-Donating | Bathochromic (Red Shift) | Slight deepening of color |

| -NO₂ (Nitro) | Strongly Electron-Withdrawing | Hypsochromic (Blue Shift) | Lighter color (e.g., Red → Orange) |

Utilization in Supramolecular Chemistry for Self-Assembly and Nanostructure Formation

Beyond its role in dye chemistry, the molecular architecture of this compound and its derivatives makes it a compelling building block for supramolecular chemistry. Supramolecular assembly involves the spontaneous organization of molecules into well-defined, larger structures through non-covalent interactions.

Molecules containing thiophene units are known to participate in self-assembly to form various nanostructures. nih.govnih.gov The specific functional groups on the 4-aminothiophene-3-carbonitrile core provide multiple points of interaction that can drive this organization:

Hydrogen Bonding: The primary amino group (-NH₂) is an excellent hydrogen bond donor, while the nitrogen atom of the cyano group (-C≡N) can act as a hydrogen bond acceptor. This donor-acceptor capability allows for the formation of predictable, directional hydrogen-bonding networks, which are fundamental to creating ordered supramolecular architectures.

π-π Stacking: The electron-rich aromatic thiophene ring can engage in π-π stacking interactions with other aromatic systems. These interactions, where the planes of the rings stack on top of each other, are crucial for the assembly of columnar or lamellar (sheet-like) nanostructures.

Dipole-Dipole Interactions: The highly polar cyano group introduces strong dipole moments into the molecule, leading to dipole-dipole interactions that can further guide the alignment and packing of molecules during the self-assembly process.

By modifying the core structure—for example, by acylating the amino group with long alkyl chains or peptide sequences—researchers can program the molecules to self-assemble into specific morphologies such as nanotubes, nanofibers, vesicles, or gels. The resulting nanostructures have potential applications in fields like organic electronics, sensing, and biomaterials. The self-assembly of oligothiophene-peptide conjugates can be directed into various nanostructures, including nanotubes and spiral sheets, by systematically varying the peptide sequence. nih.gov

| Functional Group | Type of Interaction | Role in Supramolecular Assembly | Potential Resulting Structure |

|---|---|---|---|

| Thiophene Ring | π-π Stacking | Promotes stacking of aromatic cores | Columnar aggregates, Lamellar sheets |

| Amino Group (-NH₂) | Hydrogen Bonding (Donor) | Provides directionality and stability to the assembly | Tapes, Ribbons, Fibers |

| Cyano Group (-CN) | Hydrogen Bonding (Acceptor), Dipole-Dipole | Reinforces molecular packing and order | Ordered crystalline domains |

Q & A

Q. How can computational methods like Density Functional Theory (DFT) aid in understanding the compound’s reactivity?

- Answer: DFT predicts electronic properties (e.g., HOMO-LUMO gaps) and hydrogen-bonding interactions between the amine group and chloride ion. Such studies guide mechanistic insights into nucleophilic substitution or cyclization reactions .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

- Answer: Cross-validation using X-ray crystallography (for solid-state structure) and dynamic NMR (for conformational analysis) resolves ambiguities. For example, X-ray data can clarify regiochemical uncertainties in thiophene derivatives .

Q. How can reaction conditions be optimized to improve scalability while maintaining yield?

- Answer: Design of Experiments (DoE) models optimize parameters like solvent ratio (e.g., ethanol/water mixtures), catalyst loading, and stepwise temperature gradients. Pilot-scale trials validate reproducibility, as demonstrated in articaine hydrochloride synthesis .

Q. What methodologies confirm the compound’s stability under varying experimental conditions?

- Answer: Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring detect degradation products. Thermogravimetric Analysis (TGA) assesses thermal stability (decomposition >180°C) .

Q. How are mechanistic insights into degradation pathways derived?

Q. What role does the hydrochloride salt play in modulating physicochemical properties?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.